Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound. This core is substituted with various groups including a methyl group, a carboxylate group, and a sulfonyl benzamido group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the sulfonyl group might be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Research has highlighted the significance of sulfonyl groups and pyridine derivatives in synthesizing compounds with potential biological activities. For instance, studies on N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrate the intricate balance between molecular structure and biological activity, showcasing the role of sulfonyl and pyridine groups in influencing analgesic and anti-inflammatory properties (Ukrainets et al., 2019). Similarly, research on "Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate" contributes to the development of novel anti-inflammatory agents, highlighting the therapeutic potential of thieno[2,3-c]pyridine derivatives (Moloney, 2001).
Biological Activity
The pharmacological screening of synthesized compounds reveals their potential as analgesics and antiphlogistics, with certain derivatives exceeding the efficacy of known drugs. This underscores the importance of molecular conformation and the arrangement of functional groups in enhancing biological activity. The interaction between aminopyridines and imidazolide, influenced by the sulfo group, demonstrates the complex interplay between chemical structure and biological function, leading to the synthesis of compounds with significant analgesic properties (Ukrainets et al., 2019).
Molecular Design for Enhanced Biological Properties
The modification of pyridine moieties, such as the displacement of a methyl group, has been explored as a strategy to optimize the biological properties of compounds. This approach has led to the identification of derivatives with increased analgesic activity, demonstrating the potential for molecular design in the development of new therapeutics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-15-6-4-5-12-26(15)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-3)18-11-13-25(2)14-19(18)32-22/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLAZJSLDZLCLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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